molecular formula C13H21N3 B2390400 (1-cyclopentyl-4,5,6,7-tétrahydro-1H-indazol-3-yl)méthanamine CAS No. 1785398-86-8

(1-cyclopentyl-4,5,6,7-tétrahydro-1H-indazol-3-yl)méthanamine

Numéro de catalogue: B2390400
Numéro CAS: 1785398-86-8
Poids moléculaire: 219.332
Clé InChI: LVMGBLFILXPECI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Applications De Recherche Scientifique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the hydrazone intermediate, which then undergoes cyclization to yield the indazole core. Subsequent functionalization at the 3-position with methanamine completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups at specific positions on the indazole core.

Mécanisme D'action

The mechanism of action of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyclopentyl group and methanamine moiety provides distinct properties that differentiate it from other indazole derivatives.

Activité Biologique

The compound (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine includes:

  • Cyclopentyl Group : Enhances lipophilicity and bioavailability.
  • Tetrahydroindazole Moiety : Associated with various biological activities.
  • Amine Functional Group : Contributes to the compound's reactivity and interaction with biological targets.

1. Antibacterial Properties

Compounds containing sulfonamide groups, like (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine, are known for their antibacterial activity. They inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

2. Anticancer Potential

Indazole derivatives have shown promise in anticancer research. Studies indicate that the compound may modulate signaling pathways involved in cell proliferation and apoptosis. For instance, it has been reported to inhibit GSK-3β kinase activity, which plays a role in cancer cell survival and proliferation .

3. Neurotransmitter Modulation

Research suggests that this compound may influence neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation can lead to potential applications in treating mood disorders and neurodegenerative diseases.

The mechanisms through which (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of kinases such as GSK-3β and IKK-β has been observed. These enzymes are involved in critical signaling pathways that regulate inflammation and cell survival .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines (e.g., HT-22 and BV-2 cells). While some derivatives showed significant cytotoxicity at high concentrations, others maintained cell viability at therapeutic levels .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntibacterialInhibition of dihydropteroate synthase
AnticancerGSK-3β inhibition; modulation of apoptosis
Neurotransmitter ModulationInteraction with serotonin/dopamine receptors

Case Study: GSK-3β Inhibition

In a study published in 2024, a series of compounds structurally related to (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine were tested for their ability to inhibit GSK-3β. The results indicated that several derivatives exhibited IC50 values ranging from 10 to 1314 nM. Notably, modifications to the cyclopentyl group significantly influenced inhibitory potency .

Anti-inflammatory Activity

Another significant finding is the compound's capacity to reduce nitric oxide (NO) production and pro-inflammatory cytokines in models of inflammation. This suggests potential therapeutic applications in inflammatory diseases .

Propriétés

IUPAC Name

(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-9-12-11-7-3-4-8-13(11)16(15-12)10-5-1-2-6-10/h10H,1-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMGBLFILXPECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.